A targeted self-assembling photosensitizer nanofiber constructed by multicomponent coordination†
Biomaterials Science Pub Date: 2021-11-19 DOI: 10.1039/D1BM01559A
Abstract
Employing a peptide-based supramolecular photosensitizer nanofiber that combines the flexibility of a self-assembling short peptide and high spatiotemporal precision is a promising approach in photodynamic therapy (PDT). Herein, we developed a versatile multicomponent and multifunctional coordination self-assembling photosensitizer nanofiber based on the combination of a diphenylalanine (FF) short peptide, cell penetrating peptide 44 (CPP44) and 5-(4-aminophenyl)-10,15,20-triphenyl porphine (TPP-NH2), resulting in CPP44-FF-TPP-NH2 nanofibers (CFTNFs). Transmission electron microscopy observations showed the filamentous morphology of CFTNFs. Compared with free TPP-NH2, CFTNFs exhibited a higher cell uptake ability in HepG2 cells and a better tumor targeting ability in in vivo experiments. Furthermore, CFTNFs induced apoptosis and necrosis of more HepG2 cells in vitro and showed higher tumor growth inhibitory activity in vivo. In summary, these results indicated that CFTNFs could lead to greatly enhanced photodynamic treatment efficacy. Moreover, our study provides new opportunities for the development of peptide-based multicomponent coordination self-assembling photosensitizer nanofibers to enhance tumor-specific delivery and the anticancer efficiency.


Recommended Literature
- [1] Reaction engineering and kinetics of algae conversion to biofuels and chemicals via pyrolysis and hydrothermal liquefaction
- [2] Robust band gap of TiS3 nanofilms
- [3] Electron transport properties of calix[4]arene based systems in a metal–molecule–metal junction†
- [4] Front cover
- [5] Dynamic shape transformations of fluid vesicles
- [6] The use of ion mobility mass spectrometry to assist protein design: a case study on zinc finger fold versus coiled coil interactions†
- [7] Design and application of diimine-based copper(i) complexes in photoredox catalysis†
- [8] Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety†
- [9] Contents list
- [10] An artificial ruthenium-containing β-barrel protein for alkene–alkyne coupling reaction†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 96-35-5
-
CAS no.: 79-94-7
-
CAS no.: 58-20-8
-
6-Deschloro Cyproterone Acetate
CAS no.: 2701-50-0
-
CAS no.: 3875-78-3
-
3-Chloro-5-nitrobenzotrifluoride
CAS no.: 401-93-4
-
CAS no.: 363-81-5









